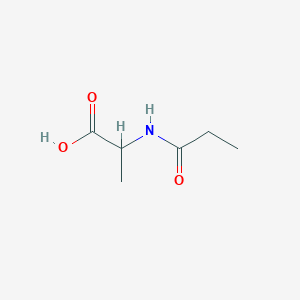

2-(Propanoylamino)propanoic acid

Beschreibung

Contextualization within Amino Acid Derivative Chemistry

Amino acids are the fundamental building blocks of proteins and participate in numerous metabolic processes. wikipedia.orgwikipedia.org Their structure, containing both an amino group and a carboxylic acid group, allows for a variety of chemical modifications. wikipedia.org N-acylation, the process of adding an acyl group (like a propanoyl group) to the nitrogen atom of the amino group, is a key transformation in amino acid derivative chemistry. nih.govnih.gov

This modification is significant for several reasons. It protects the amino group during complex chemical syntheses, such as peptide synthesis, preventing it from reacting unintentionally. Furthermore, the introduction of an acyl group can dramatically change the molecule's physical and biological properties, including its lipophilicity, which influences how it interacts with biological membranes and receptors. nih.gov The resulting N-acylated amino acids are recognized as an important family of endogenous signaling molecules. nih.gov

Significance as a Foundational Research Subject and Building Block

N-acylated amino acids, including 2-(propanoylamino)propanoic acid, are of considerable interest as foundational research subjects and versatile building blocks in organic synthesis. science.govacs.org Their inherent chirality, derived from the parent amino acid (with the exception of glycine), makes them valuable as chiral educts for creating complex, stereochemically-defined molecules. acs.orgnih.gov This is particularly crucial in the pharmaceutical industry, where the specific three-dimensional arrangement of a molecule can determine its efficacy and interaction with biological targets. enamine.net

Researchers utilize these compounds as intermediates in the synthesis of non-proteinogenic amino acids, specialized peptides, and other bioactive compounds. science.gov For example, N-acyl derivatives can be transformed into α-amidoalkylating agents, which are powerful tools for building larger molecular structures. science.gov The study of NAAAs also extends into understanding their natural roles in biological systems, where they act as signaling lipids involved in various physiological processes. nih.govwikipedia.org

Historical Trajectories and Key Milestones in Its Academic Investigation

The study of N-acylated amino acids has a long history, intertwined with the foundational work on amino acids and proteins. Early investigations into amino acid chemistry often involved acylation as a method for characterization and as a protective group strategy in peptide synthesis. The Schotten-Baumann reaction, a well-established method for acylation, has been a cornerstone for preparing these derivatives for industrial and laboratory purposes. researchgate.net

While specific historical milestones for this compound are not extensively documented in isolation, its investigation is part of the broader exploration of NAAAs. The discovery of N-acylated amino acids in biological systems, such as N-isovaleroylglycine being identified in patients with isovaleric acidemia, marked a shift from seeing them merely as synthetic tools to recognizing their physiological relevance. nih.gov More recently, the development of advanced analytical techniques like targeted lipidomics has led to the identification of a large family of naturally occurring NAAAs, sparking renewed interest in their biosynthesis, metabolism, and function. nih.gov

Classification and Stereochemical Considerations within Chiral Amino Acid Derivatives

This compound is derived from the amino acid alanine (B10760859). Since alanine (except in its racemic form) is a chiral molecule, this compound also possesses chirality. wikipedia.orglibretexts.org The stereochemistry of these molecules is a critical aspect of their classification and function.

Classification: this compound is an α-amino acid derivative because the propanoylamino group is attached to the α-carbon—the carbon atom adjacent to the carboxyl group. wikipedia.org

Stereochemistry: Natural alanine exists predominantly as the L-enantiomer. libretexts.org Therefore, the acylation of L-alanine results in L-2-(propanoylamino)propanoic acid. The stereochemical configuration is described using the D/L system or the (R)/(S) system. Most natural amino acids are of the L-configuration, which often corresponds to an (S)-configuration at the α-carbon, with cysteine being a notable exception. libretexts.orglibretexts.org

The synthesis of enantiomerically pure N-acylated amino acids is a significant goal. This can be achieved either by starting with an enantiomerically pure amino acid or by resolving a racemic mixture. Resolution techniques include crystallization of diastereomeric salts formed with a chiral resolving agent or, more recently, enzymatic methods that show high stereoselectivity. libretexts.orgnih.gov For instance, enzymes like aminoacylases can selectively hydrolyze the N-acyl group from an L-amino acid derivative, allowing for the separation of L- and D-enantiomers. libretexts.organthembio.com

Chemical Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C6H11NO3 | epa.gov |

| Average Mass | 145.158 g/mol | epa.gov |

| Monoisotopic Mass | 145.073893 g/mol | epa.gov |

| Synonyms | N-Propionylalanine, N-(1-Oxopropyl)alanine | nih.gov |

Eigenschaften

IUPAC Name |

2-(propanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-3-5(8)7-4(2)6(9)10/h4H,3H2,1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPGLFHHFHOGRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00313480, DTXSID301314182 | |

| Record name | 2-(propanoylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-Oxopropyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98632-97-4, 56440-46-1 | |

| Record name | N-(1-Oxopropyl)alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98632-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC270569 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(propanoylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-Oxopropyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propanamidopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-2-propanamidopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategies

Classical and Contemporary Approaches to N-Acylation of Amino Acids

The N-acylation of amino acids is a fundamental transformation in peptide chemistry and the synthesis of related compounds. nih.gov Classical methods often involve the use of highly reactive acylating agents, while contemporary approaches aim for milder conditions and greater efficiency.

One of the most traditional methods for N-acylation is the Schotten-Baumann reaction, which typically involves the reaction of an amino acid with an acyl chloride, such as propionyl chloride, in the presence of a base to neutralize the hydrogen chloride byproduct. orgsyn.org Another classical approach utilizes propionic anhydride (B1165640), which can acylate the amino group of alanine (B10760859). youtube.com While effective, these methods can sometimes lead to side reactions and may require harsh conditions.

Contemporary methods offer milder and more selective alternatives. The use of coupling reagents is a common strategy. For instance, a carboxylic acid (propionic acid) can be activated using reagents like 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (WSCI) in the presence of 1-hydroxybenzotriazole (B26582) (HO-Bt) or N-hydroxysuccinimide (HO-Su) to form an active ester, which then readily reacts with the amino group of alanine to yield 2-(propanoylamino)propanoic acid. nih.gov This two-stage procedure can provide excellent yields. nih.gov Furthermore, catalyst-free N-acylation reactions have been developed, offering an eco-friendly and highly efficient route for this transformation under mild conditions. cymitquimica.com

| Method | Acylating Agent/Reagents | Typical Conditions | Advantages | Disadvantages |

| Schotten-Baumann | Propionyl chloride, Base (e.g., NaOH) | Aqueous or biphasic, often at low temperatures | Simple, well-established | Can be harsh, potential for side reactions |

| Acid Anhydride | Propionic anhydride | Often neat or in a solvent, may require heating | Readily available reagents | Can be less selective than other methods |

| Active Ester (WSCI/HO-Bt) | Propionic acid, WSCI, HO-Bt | Organic solvent, room temperature | Mild conditions, high yields | Requires coupling reagents |

| Catalyst-Free | Acylating agent (e.g., acetic anhydride) | Solvent-free or in water | Environmentally friendly, simple | Scope may be limited |

Enantioselective Synthesis of Defined Stereoisomers

Since alanine is a chiral amino acid, controlling the stereochemistry during the synthesis of this compound is crucial for many applications. This involves ensuring that the acylation process does not lead to racemization of the chiral center.

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. In the context of this compound, this typically means starting with an enantiomerically pure form of alanine (L-alanine or D-alanine) and performing the N-acylation under conditions that preserve the stereochemical integrity of the chiral center.

The use of chiral auxiliaries is a powerful strategy for asymmetric synthesis. rsc.org These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. Another approach involves the use of chiral catalysts that can differentiate between the two enantiomers of a racemic starting material or control the stereochemistry of a reaction involving a prochiral substrate.

For N-acylated amino acids, maintaining chiral purity is paramount. The choice of coupling reagents and reaction conditions can significantly impact the degree of racemization. For example, the use of certain additives in coupling reactions can help to suppress racemization. mdpi.com

Diastereoselective synthesis is relevant when a molecule has more than one stereocenter and the goal is to control the relative stereochemistry of these centers. In the synthesis of a dipeptide containing an N-acylated alanine, for instance, a diastereoselective reaction would control the stereochemical relationship between the alanine residue and the other amino acid.

One example of a diastereoselective synthesis is the alkylation of a chiral enolate derived from an amino acid derivative. orgsyn.org The existing stereocenter in the molecule directs the approach of the incoming electrophile, leading to the preferential formation of one diastereomer. For example, in the synthesis of N-propionyl-L-alanyl-L-alanine anilide, the coupling of N-propionyl-L-alanine with L-alanine anilide is a diastereoselective process. prepchem.com

Control elements in diastereoselective synthesis include the nature of the chiral auxiliary or catalyst, the solvent, the temperature, and the specific reagents used. These factors can influence the transition state energies of the competing diastereomeric pathways, thereby favoring the formation of the desired product.

Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a significant concern in the synthesis of chiral compounds, particularly on a large scale. For N-acyl amino acids like this compound, racemization can occur at the α-carbon of the amino acid.

The primary mechanism for racemization of N-acyl amino acids during activation for amide bond formation is the formation of a 5(4H)-oxazolone (also known as an azlactone). mdpi.com The α-proton of the azlactone is relatively acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in racemization. mdpi.com

Several strategies can be employed to mitigate racemization:

Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. The addition of additives like 1-hydroxybenzotriazole (HOBt) can suppress racemization by forming a less reactive, more stable active ester that is less likely to form the oxazolone (B7731731). mdpi.com

Base Selection: The type and amount of base used can have a significant impact. Weaker bases are generally preferred to minimize abstraction of the α-proton from the oxazolone intermediate. mdpi.com

Low Temperatures: Running reactions at lower temperatures can reduce the rate of both oxazolone formation and enolization.

Reaction Time: Minimizing the time the activated amino acid is present in the reaction mixture before it reacts with the amine component can also reduce the extent of racemization.

A study on the amidation of N-acetyl-L-phenylalanine found that the choice of base was critical, with pyridine (B92270) being effective in reducing racemization compared to stronger bases like DIPEA. mdpi.com

Enzymatic and Biocatalytic Synthesis Routes

Enzymatic and biocatalytic methods are increasingly attractive for chemical synthesis due to their high selectivity, mild reaction conditions, and environmental benefits. nih.gov

Aminoacylases are enzymes that can be used for the synthesis of N-acyl amino acids. nih.gov These enzymes, which belong to the hydrolase family, can catalyze the acylation of amino acids. nih.gov While traditionally used for the resolution of racemic N-acetyl amino acids, their synthetic potential is being increasingly explored. nih.gov

Imine reductases (IREDs) are a class of enzymes that catalyze the reduction of imines to amines. wikipedia.org In recent years, they have been employed in the reductive amination of α-keto esters to produce N-substituted α-amino esters with high enantioselectivity. acs.org This approach offers a powerful biocatalytic route to chiral N-acyl amino acid precursors.

The process involves the in-situ formation of an imine from an α-keto ester and an amine, which is then stereoselectively reduced by the IRED at the expense of a cofactor like NADPH. A wide range of IREDs with different substrate specificities and stereoselectivities have been identified, allowing for the synthesis of both (R)- and (S)-enantiomers of the desired product. nih.govnih.gov While direct synthesis of this compound via this method would require a subsequent hydrolysis step of the ester, it represents a state-of-the-art biocatalytic strategy for accessing the core N-acylated amino acid structure with excellent chiral control.

Engineered IREDs, sometimes referred to as reductive aminases (RedAms), can catalyze both the imine formation and reduction steps. wikipedia.org The scalability of these systems has been demonstrated, highlighting their potential for industrial applications. wikipedia.org

Stereoretentive Amide Bond Formation via Immobilized Lipases

The formation of the amide bond in this compound with precise control over the stereochemistry at the α-carbon is crucial. Immobilized lipases have emerged as powerful biocatalysts for this purpose, offering high stereoselectivity and operational stability. These enzymes can catalyze the acylation of the amino group of alanine with a propanoyl donor, often with excellent retention of the original stereoconfiguration of the amino acid. nih.govnih.gov

Lipases, such as those from Candida antarctica B (CALB), are frequently employed due to their broad substrate specificity and high catalytic activity in non-aqueous environments. nih.gov The immobilization of these enzymes on solid supports enhances their reusability and simplifies product purification. The enzymatic reaction typically involves the reaction of an alanine ester with an activated propanoyl donor, such as a propanoic acid ester or anhydride. The lipase (B570770) facilitates the nucleophilic attack of the amino group on the acyl donor, forming the amide bond.

The choice of solvent, temperature, and acyl donor can significantly influence the reaction yield and enantioselectivity. For instance, the use of methyl propionate (B1217596) as an acyl donor in an organic solvent like acetonitrile (B52724) has been shown to be effective for the N-acylation of amino acid esters catalyzed by CALB, resulting in high product formation. nih.gov

Table 1: Lipase-Catalyzed Synthesis of N-Acyl Amino Acids

| Enzyme Source | Amino Acid Derivative | Acyl Donor | Solvent | Conversion/Yield | Reference |

| Candida antarctica B | Glycine tert-butyl ester | Arachidonic acid methyl ester | Acetonitrile | 75% product formation | nih.gov |

| Pig kidney acylase I | L-amino acids | Lauroic acid | Glycerol-water | Effective for various amino acids | researchgate.net |

| Rhizomucor miehei | D-glucose | L-amino acids | Non-polar solvent | >99% ester yield | nih.gov |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound aims to minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. Key aspects include the use of biocatalysts, environmentally benign solvents, and atom-economical reactions.

Enzymatic synthesis, as discussed in the previous section, is a cornerstone of green chemistry approaches for N-acylation. nih.gov Enzymes operate under mild conditions of temperature and pH, often in aqueous media, thereby reducing the need for harsh reagents and organic solvents. The high selectivity of enzymes also minimizes the formation of byproducts, leading to cleaner reaction profiles and simpler purification procedures. researchgate.net

The replacement of volatile and toxic organic solvents with greener alternatives is another critical consideration. Water is the most desirable green solvent, and methods for N-acylation in aqueous media have been developed. nih.gov Other environmentally benign solvents include bio-based solvents like ethanol (B145695) and ethyl acetate, which are derived from renewable resources. nih.govcatalyticamidation.info Solvent-free reaction conditions, where the reactants themselves act as the solvent, represent an even more sustainable approach, often accelerated by microwave or ultrasonic irradiation. youtube.comyoutube.com

Atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is another important green chemistry metric. Catalytic methods for amide bond formation are inherently more atom-economical than stoichiometric approaches that generate large amounts of waste. youtube.com

Table 2: Green Solvents for Chemical Synthesis

| Solvent | Classification | Key Green Attributes | Reference |

| Water | Preferred | Non-toxic, non-flammable, readily available | nih.gov |

| Ethanol (Bio-based) | Recommended | Renewable feedstock, biodegradable | nih.gov |

| Ethyl Acetate (Bio-based) | Recommended | Renewable feedstock, lower toxicity than many organic solvents | nih.gov |

| Cyrene™ | Recommended | Bio-based alternative to NMP and DMF | nih.gov |

| Glycerol (Bio-based) | Recommended | Renewable, low toxicity | researchgate.net |

Solid-Phase Synthesis Adaptations for Complex Derivatives

Solid-phase synthesis (SPS) is a powerful technique for the preparation of peptides and other oligomers, and its principles have been adapted for the synthesis of complex derivatives of this compound. nih.govresearchgate.netmdpi.com In SPS, the growing molecule is covalently attached to an insoluble solid support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing steps. nih.govscilit.com This methodology is amenable to automation, enabling the rapid synthesis of libraries of related compounds.

For the synthesis of derivatives of this compound, an amino acid, typically alanine, is first anchored to a solid support resin. scilit.com The synthesis then proceeds through a series of deprotection and coupling steps. The propanoyl group can be introduced at the N-terminus of the resin-bound alanine. Further modifications can be made by coupling additional amino acids or other building blocks to the growing chain.

A variety of resins, linkers, and protecting group strategies can be employed to tailor the synthesis to the specific target molecule. For instance, a Rink amide resin can be used to generate a C-terminal amide upon cleavage. scilit.com The choice of acylating agent and coupling conditions is critical for achieving high yields and purity. Acid chlorides, in conjunction with a base like diisopropylethylamine (DIEA) in a solvent such as N-methylpyrrolidone (NMP) or dichloromethane, are commonly used for the acylation step on the solid phase. scilit.com

Table 3: General Protocol for Solid-Phase Synthesis of an N-Acylated Dipeptide

| Step | Reagents and Conditions | Purpose | Reference |

| 1. Resin Swelling | DMF or DCM | Prepares the resin for reaction. | scilit.com |

| 2. Reductive Amination | Fmoc-amino aldehyde, NaBH(OAc)₃, TMOF, Acetic acid | Attaches the first amino acid to the resin. | scilit.com |

| 3. Acylation | Acid chloride, DIEA, NMP/DCM | Introduces the acyl group. | scilit.com |

| 4. Fmoc Deprotection | 20% Piperidine in DMF | Removes the N-terminal protecting group for chain elongation. | scilit.com |

| 5. Coupling | Fmoc-amino acid, Coupling reagent (e.g., HBTU) | Adds the next amino acid to the sequence. | researchgate.net |

| 6. Cleavage | TFA/H₂O/TIPS | Releases the final product from the resin. | nih.gov |

Novel Catalytic Systems and Their Development for Synthesis

The development of novel catalytic systems for amide bond formation is a vibrant area of research, driven by the need for more efficient, sustainable, and versatile synthetic methods. youtube.com These catalysts aim to overcome the limitations of traditional stoichiometric activating agents, which generate significant waste.

A variety of metal- and organo-catalysts have been explored for the direct amidation of carboxylic acids with amines. Boronic acid derivatives have emerged as effective catalysts, promoting the dehydration reaction between a carboxylic acid and an amine. Zirconium and hafnium-based catalysts have also shown promise, enabling amide formation under relatively mild conditions and, in some cases, being recyclable.

Ruthenium-based catalysts have been developed for the dehydrogenative coupling of alcohols and amines to form amides, a process that generates hydrogen gas as the only byproduct. More recently, cobalt-carbonyl catalyzed reactions have been reported for the synthesis of N-acyl amino acids from an aldehyde, an amide, and carbon monoxide.

The development of these catalytic systems is often guided by a detailed mechanistic understanding of the reaction pathways. For example, in boronic acid catalysis, it is believed that the catalyst facilitates the formation of a reactive acylboronate intermediate. Understanding these mechanisms allows for the rational design of more active and selective catalysts.

Table 4: Examples of Novel Catalytic Systems for Amide Bond Formation

| Catalyst System | Reactants | Key Features | Reference |

| Boronic Acids | Carboxylic acid, Amine | Mild conditions, often requires water removal. | |

| Zirconium/Hafnium Complexes | Carboxylic acid, Amine | Can be reusable, some work without water scavengers. | |

| Ruthenium Complexes | Alcohol, Amine | Dehydrogenative coupling, H₂ as byproduct. | |

| Cobalt Carbonyl | Aldehyde, Amide, CO | Carbonylative approach to N-acyl amino acids. | |

| Titanium(IV) alkoxides | Carboxylic acid, Amine | Lewis acid catalysis for direct amidation. |

Chemical Reactivity, Transformation Mechanisms, and Derivatization Studies

Reactions at the Carboxyl Functionality

The carboxylic acid group is a primary site for reactions, most notably esterification and amide bond formation. These transformations are fundamental in synthetic chemistry for creating derivatives with altered physical properties and for peptide synthesis.

Esterification: The conversion of the carboxyl group to an ester is a common transformation. Standard methods like Fischer esterification, which involves reacting the N-acyl amino acid with an alcohol in the presence of an acid catalyst, are effective. aklectures.com For milder conditions that preserve sensitive functional groups, alternative methods are employed. One such method involves the use of N-hydroxysuccinimide esters of the N-protected amino acid, which react with alcohols in the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP). core.ac.uk This procedure allows for the synthesis of various esters, such as methyl, ethyl, or benzyl (B1604629) esters, in high yields under room temperature conditions. core.ac.uk

Amide Formation: The carboxyl group can be activated to react with amines, forming a new amide bond. This is the cornerstone of peptide chemistry. Common activating agents include carbodiimides (e.g., DCC) or converting the carboxylic acid to a more reactive acyl chloride. libretexts.orggoogle.com Enzymatic approaches are also gaining prominence for their green credentials. nih.gov Enzymes such as those from the adenylation (ANL) domain family can catalyze the ATP-dependent formation of an acyl-adenylate intermediate, which is then intercepted by an amine to form the corresponding N-acyl amide. nih.govnih.gov This biocatalytic method has been used to couple various fatty acids with amino acids. nih.gov

Reactivity of the Amide Nitrogen and Amide Bond Modifications

The amide bond in 2-(Propanoylamino)propanoic acid is relatively stable and unreactive towards nucleophilic acyl substitution due to resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group. libretexts.orgyoutube.com However, it can undergo specific transformations under certain conditions.

Hydrolysis: The amide linkage can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat, to yield propanoic acid and alanine (B10760859). libretexts.org

Acidic Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for nucleophilic attack by water. Subsequent proton transfer to the amide nitrogen makes it a better leaving group (an amine), which is eliminated upon reformation of the carbonyl. The resulting amine is protonated to an ammonium (B1175870) ion, driving the reaction to completion. libretexts.org

Basic Hydrolysis: This process is base-promoted, requiring a stoichiometric amount of a strong base like hydroxide (B78521). The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The amide ion is then eliminated as a leaving group, and a final acid-base reaction between the carboxylic acid and the amide ion yields a carboxylate salt and an amine. libretexts.org

The stability of the amide bond can also be influenced by the nature of the N-acyl group. Studies have shown that N-acylated amino acid amides can exhibit unexpected hydrolytic instability under mild acidic conditions, particularly when the acyl group is electron-rich. acs.org

Reduction: The amide can be reduced to a secondary amine, converting the this compound to 2-(propylamino)propanoic acid. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, which involves the removal of the carbonyl oxygen. libretexts.org

Transformations Involving the Alpha-Carbon Chiral Center

The alpha-carbon of this compound is a chiral center. The primary transformation involving this center is racemization, the process of converting an enantiomerically pure or enriched sample into a mixture containing equal amounts of both enantiomers. This is particularly significant in industrial amino acid production.

Racemization: In the synthesis of enantiopure L-amino acids, the unwanted D-enantiomer of the N-acyl amino acid often needs to be racemized for recycling. google.com This can be achieved through both chemical and enzymatic methods.

Chemical Racemization: Traditional methods often involve harsh conditions, such as heating the N-acyl amino acid in the presence of acetic anhydride (B1165640). google.comgoogle.com This process can require high temperatures and long reaction times. google.com Alternative reagents like ketene (B1206846) have been explored to achieve racemization under milder conditions with less reagent consumption. google.com The choice of base in peptide synthesis can also influence the rate of racemization, with sterically hindered bases like 2,4,6-collidine showing less racemization compared to triethylamine. highfine.com

Enzymatic Racemization: A greener and more specific alternative is the use of enzymes. N-acylamino acid racemases (NAAAR) are enzymes that catalyze the racemization of N-acylamino acids. nih.goved.ac.uk These enzymes typically operate via a divalent cation-dependent, enolate-based proton transfer mechanism. ed.ac.uk The NAAAR from Deinococcus radiodurans, for example, has an optimal temperature of 60°C and can racemize various N-acylamino acids. nih.gov

| Racemization Method | Conditions | Key Features | Reference |

| Chemical (Acetic Anhydride) | High temperature (melting) | Traditional method, requires harsh conditions. | google.com |

| Chemical (Ketene) | Aqueous solution, 0°C to boiling | Faster reaction, less byproduct compared to acetic anhydride. | google.com |

| Enzymatic (NAAAR) | Typically 30-60°C, aqueous buffer | High specificity, mild conditions, environmentally friendly. | nih.goved.ac.uk |

This table provides a comparative overview of different racemization methods for N-acyl amino acids.

Mechanistic Investigations of Key Synthetic and Degradative Pathways

Synthetic Pathways: The primary synthetic route to this compound involves the formation of an amide bond between alanine and an activated propanoic acid derivative.

Chemical Synthesis Mechanism: A common laboratory method involves reacting alanine (or its ester derivative) with propanoyl chloride. The nitrogen of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the final amide product. libretexts.orgyoutube.com

Enzymatic Synthesis Mechanism: Biocatalytic synthesis often proceeds through an acyl-adenylate intermediate. nih.govnih.gov An adenylation domain enzyme first activates the carboxylic acid (propanoic acid) using ATP, forming a high-energy acyl-adenylate. This activated species is then susceptible to nucleophilic attack by the amino group of alanine, releasing AMP and forming the amide bond. nih.gov Another biosynthetic route involves the direct condensation of a fatty acid Coenzyme A (CoA) derivative with an amino acid, a pathway catalyzed by enzymes like cytochrome c for certain N-acyl amino acids. mdpi.comnih.gov

Degradative Pathways: The principal degradative pathway for this compound is the hydrolysis of its amide bond.

Hydrolysis Mechanism: As detailed in section 3.2, the mechanism involves nucleophilic attack by water (acid-catalyzed) or hydroxide (base-promoted) on the amide carbonyl carbon, leading to the formation of a tetrahedral intermediate and subsequent cleavage of the C-N bond. libretexts.org

Enzymatic Degradation: In biological systems, enzymes known as amidohydrolases or acylases specifically catalyze the hydrolysis of N-acyl amino acids. google.comnih.gov For instance, fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the degradation of various endogenous N-acyl amides by hydrolyzing them back to the constituent fatty acid and amino acid. mdpi.comnih.gov

Strategies for Functional Group Interconversion and Derivatization

Functional group interconversions allow for the transformation of the inherent functionalities of this compound into other groups, expanding its synthetic utility. fiveable.mesolubilityofthings.com Derivatization, on the other hand, involves chemically modifying the molecule to enhance its properties for analytical detection.

Functional Group Interconversion:

Carboxyl Group to Alcohol: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄ or borane (B79455) (BH₃). fiveable.me

Amide to Amine: As mentioned previously, the amide group can be reduced to a secondary amine using LiAlH₄. libretexts.org

Decarboxylation: Under specific conditions, such as photoredox catalysis, the carboxylic acid group can be removed and replaced with other functionalities, like an aryl group, although this is more established for α-amino acids themselves. acs.org

Derivatization for Analysis: To overcome challenges in detecting small, polar molecules like N-acyl amino acids by methods such as gas chromatography (GC) or high-performance liquid chromatography-mass spectrometry (HPLC-MS), derivatization is often necessary. nih.gov

Esterification for GC Analysis: For GC analysis, the polar carboxylic acid is typically converted into a more volatile ester, commonly a methyl ester (FAME). This is often achieved through reaction with reagents like trimethyl sulfonium (B1226848) hydroxide (TMSH), which allows for rapid, automated derivatization. mdpi.com

Derivatization for LC-MS Analysis: For LC-MS, derivatization aims to improve reversed-phase chromatographic retention and ionization efficiency. A common strategy is to couple the carboxylic acid with an amine-containing reagent using a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov Reagents are chosen for properties that enhance detection, such as possessing a phenyl group for hydrophobicity or a bromine atom for a distinct isotopic pattern in MS. nih.gov

| Derivatization Reagent | Target Functional Group | Analytical Technique | Purpose | Reference |

| Trimethyl Sulfonium Hydroxide (TMSH) | Carboxylic Acid | GC-MS | Forms volatile fatty acid methyl esters (FAMEs). | mdpi.com |

| Benzyl Chloroformate (BCF) | Carboxylic Acid | GC-MS | Forms benzyl esters, suitable for aqueous systems. | bevital.no |

| 4-bromo-N-methylbenzylamine (4-BNMA) + EDC | Carboxylic Acid | LC-MS | Improves retention and provides a unique isotopic signature for MS identification. | nih.gov |

| 3-Nitrophenylhydrazine (3-NPH) + EDC | Carboxylic Acid | LC-MS/MS | Enhances sensitivity for detecting short-chain fatty acids and their derivatives. | unimi.it |

This table summarizes common derivatization strategies for the analysis of N-acyl amino acids and related compounds.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in exploring the electronic properties and intrinsic reactivity of a molecule. aspbs.com These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. For 2-(Propanoylamino)propanoic acid, this analysis reveals key insights into its chemical nature.

Detailed research findings from these calculations typically include:

Electron Distribution: Mapping the electron density to identify electron-rich and electron-deficient regions. The carbonyl oxygen and carboxylic acid group are expected to be electron-rich, while the amide and alpha-hydrogens are more electron-poor.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are derived from the electronic structure to quantify and predict how the molecule will behave in chemical reactions. Natural Bond Orbital (NBO) analysis can also be used to understand electron delocalization and intramolecular interactions, such as hydrogen bonding. mdpi.com

Table 1: Illustrative Electronic Properties of this compound from Quantum Chemical Calculations This table presents typical parameters obtained from DFT calculations and is for illustrative purposes.

| Calculated Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -7.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | +1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | 8.7 eV |

| Dipole Moment | A measure of the net molecular polarity. | 3.5 D |

| Mulliken Charge on O (Carbonyl) | Partial atomic charge, indicating local electron density. | -0.6 e |

Conformational Analysis and Energy Landscape Mapping

This compound possesses several rotatable bonds, leading to a large number of possible three-dimensional structures, or conformers. Conformational analysis aims to identify the most stable of these structures and map the energy landscape that governs their interconversion. nih.gov

This process involves systematically rotating the dihedral angles of the molecule and calculating the potential energy of each resulting conformation. The results are often visualized as a potential energy surface or Ramachandran-like plot, which highlights the low-energy (and thus most probable) conformations. Studies on similar peptide-like structures show that allowing for the relaxation of bond lengths and angles during these calculations is critical for achieving results that agree with experimental observations. nih.gov The identification of distinct conformation classes is a crucial step in understanding structure-function relationships. nih.gov

Table 2: Hypothetical Low-Energy Conformers of this compound This table illustrates the kind of output generated from a conformational analysis, showing relative energies of stable geometries.

| Conformer ID | Key Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) | Key Feature |

| 1 | ~(-150°, +150°) | 0.00 | Extended, linear-like structure |

| 2 | ~(-70°, +140°) | 1.15 | Folded structure, potential for intramolecular H-bond |

| 3 | ~(+60°, -60°) | 2.50 | Kinked or turned structure |

Molecular Dynamics Simulations for Dynamic Behavior Prediction

While conformational analysis identifies static, low-energy structures, molecular dynamics (MD) simulations predict how a molecule behaves over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of the molecule's dynamic behavior. mdpi.com For this compound, MD simulations can reveal:

Conformational Flexibility: How the molecule transitions between different stable conformations in solution.

Solvent Interactions: The structure and dynamics of the surrounding water molecules and the formation of hydrogen bonds.

Stability of Complexes: When docked to a protein, MD simulations are used to assess the stability of the ligand-protein complex over time, often by measuring the Root Mean Square Deviation (RMSD) of the ligand's position. nih.govorientjchem.org

Simulations are typically run for nanoseconds (ns) or longer to capture biologically relevant motions. nih.gov

Table 3: Typical Parameters and Outputs for an MD Simulation of this compound in Water

| Simulation Parameter | Description | Typical Value |

| Force Field | A set of parameters to calculate potential energy. | GROMOS, AMBER, GAFF2 frontiersin.org |

| Simulation Time | The total duration of the simulated trajectory. | 50-100 ns |

| Temperature | The temperature at which the simulation is run. | 300 K |

| Primary Output | The trajectory file containing atomic coordinates over time. | N/A |

| Key Analysis Metric | Root Mean Square Deviation (RMSD) to measure stability. | < 0.2 nm for stable systems |

In Silico Ligand Design and Interaction Modeling

In silico techniques are central to modern drug discovery for designing and evaluating how a molecule like this compound might interact with a biological target, such as an enzyme. frontiersin.orgmdpi.com This process typically involves:

Target Identification: Identifying a protein whose function could be modulated by the ligand.

Molecular Docking: A computational method that predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. orientjchem.org The output is a "binding score" (e.g., in kcal/mol) and a predicted binding pose. nih.gov

Interaction Analysis: Examining the docked pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and specific amino acid residues in the protein's active site. frontiersin.org

These methods allow for the rapid screening of many potential ligands and provide a structural basis for optimizing their design to improve potency and selectivity. nih.gov

Table 4: Illustrative Molecular Docking Results for this compound against a Hypothetical Enzyme Target

| Parameter | Description | Illustrative Result |

| Target Protein | The enzyme or receptor being investigated. | e.g., Alanine (B10760859) Aminopeptidase |

| Binding Energy | The estimated free energy of binding. | -6.5 kcal/mol |

| Key Interacting Residues | Amino acids in the active site forming bonds with the ligand. | Ser280, Tyr314, Arg131 nih.govorientjchem.org |

| Types of Interaction | The nature of the chemical bonds holding the complex together. | Hydrogen bond with Ser280; π-cation interaction with Tyr314 |

Prediction of Spectroscopic Parameters via Theoretical Approaches

Computational methods can predict various spectroscopic properties of a molecule before it is synthesized or analyzed experimentally. By calculating properties related to the interaction of the molecule with electromagnetic radiation, these theoretical approaches can aid in structure elucidation and the interpretation of experimental data.

For this compound, key predictable parameters include:

Vibrational Frequencies: Theoretical calculations can produce an infrared (IR) spectrum, predicting the frequencies at which different bonds will vibrate (e.g., C=O stretch, N-H bend). This is useful for identifying functional groups.

NMR Chemical Shifts: It is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms. Comparing these theoretical shifts with experimental data helps confirm the molecule's structure. Isotope-labeled versions can also be modeled to aid in complex NMR studies. nih.gov

Table 5: Comparison of Theoretical and Typical Experimental Vibrational Frequencies Theoretical frequencies are often scaled by a correction factor to better match experimental values.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3550 | 3300-2500 |

| N-H Stretch | Amide | 3310 | 3350-3180 |

| C=O Stretch | Carboxylic Acid | 1755 | 1725-1700 |

| C=O Stretch (Amide I) | Amide | 1680 | 1680-1630 |

| N-H Bend (Amide II) | Amide | 1540 | 1550-1510 |

Advanced Analytical Methodologies for Characterization and Quantitation

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for unraveling the molecular architecture of 2-(Propanoylamino)propanoic acid. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including this compound. This non-destructive technique provides granular insights into the molecular framework by mapping the chemical environments of hydrogen (¹H) and carbon-13 (¹³C) nuclei.

In the ¹H-NMR spectrum of a related compound, propanoic acid, distinct peaks are observed that correspond to the different proton environments within the molecule. docbrown.infonagwa.com For instance, the methyl (CH₃) protons, the methylene (B1212753) (CH₂) protons, and the carboxylic acid (COOH) proton each resonate at characteristic chemical shifts. docbrown.info The integration of these peaks provides the ratio of protons in each unique environment, while the splitting patterns, governed by the n+1 rule, reveal the number of neighboring protons, thus elucidating the connectivity of the atoms. docbrown.info For example, the CH₃ signal would be split into a triplet by the adjacent CH₂ group, and the CH₂ signal would be split into a quartet by the neighboring CH₃ group. docbrown.info The carboxylic acid proton typically appears as a broad singlet downfield due to proton exchange and its acidic nature. nagwa.com Similar principles apply to the analysis of this compound, where the number of signals, their chemical shifts, integration, and splitting patterns would be used to confirm its specific structure.

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. docbrown.info In the ¹³C-NMR spectrum of propanoic acid, three distinct signals are observed, corresponding to the three different carbon environments: the methyl carbon, the methylene carbon, and the carbonyl carbon of the carboxylic acid group. docbrown.infochemicalbook.com The chemical shifts of these signals are indicative of the electronic environment of each carbon atom, with the carbonyl carbon appearing significantly downfield due to the deshielding effect of the two oxygen atoms. docbrown.info For this compound, the ¹³C-NMR spectrum would be expected to show a greater number of signals corresponding to the increased number of unique carbon atoms in its structure. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be employed to correlate the ¹H and ¹³C signals, providing unambiguous assignments of the proton and carbon atoms within the molecule.

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Propanoic Acid

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~1.1 | Triplet | CH₃ |

| ¹H | ~2.3 | Quartet | CH₂ |

| ¹H | ~11-12 | Singlet | COOH |

| ¹³C | ~9 | CH₃ | |

| ¹³C | ~28 | CH₂ | |

| ¹³C | ~180 | C=O |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The data is based on the analysis of propanoic acid as a model compound.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Approaches

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). libretexts.org When a molecule like this compound is introduced into the mass spectrometer, it is ionized to form a molecular ion (M+). libretexts.org The mass of this molecular ion provides the exact molecular weight of the compound.

High-resolution mass spectrometry can determine the molecular formula of a compound with high accuracy. Tandem mass spectrometry (MS/MS) takes this a step further by subjecting the molecular ion to fragmentation. libretexts.org The resulting fragment ions are then analyzed to provide detailed structural information. libretexts.org The fragmentation pattern is often unique to a specific molecule and can serve as a "fingerprint" for its identification. For instance, in the mass spectrum of a related compound, propanoic acid, characteristic fragments corresponding to the loss of specific groups, such as the ethyl group or the carboxyl group, are observed. docbrown.info These fragmentation patterns are crucial for elucidating the structure of unknown compounds and for confirming the identity of known ones. In the context of this compound, MS/MS would be instrumental in confirming the sequence of the amino acid and the propanoyl group.

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| [M+H]⁺ | Protonated molecular ion |

| [M-H₂O+H]⁺ | Loss of water |

| [M-C₂H₅+H]⁺ | Loss of the ethyl group from the propanoyl moiety |

| [M-COOH+H]⁺ | Loss of the carboxyl group |

Note: This table represents a hypothetical fragmentation pattern. The actual observed fragments may vary depending on the ionization method and collision energy.

Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of molecules. IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. docbrown.info These vibrational frequencies are characteristic of the types of bonds and functional groups present. For example, the IR spectrum of a carboxylic acid like this compound would show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group, and a sharp, strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carbonyl group. docbrown.info The presence of an amide bond in this compound would also give rise to characteristic N-H stretching and C=O stretching (amide I) and N-H bending (amide II) bands.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. researchgate.net It provides information about the vibrational modes of a molecule and is particularly useful for studying non-polar bonds and symmetric vibrations. researchgate.net The combination of IR and Raman spectroscopy can provide a comprehensive picture of the functional groups present in this compound and can also be used to study its conformational changes in different environments. researchgate.netnih.gov

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Amide | N-H stretch | 3200-3400 |

| Amide | C=O stretch (Amide I) | 1630-1680 |

| Amide | N-H bend (Amide II) | 1510-1570 |

| Alkane | C-H stretch | 2850-2960 |

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are essential for the separation, isolation, and purification of this compound from complex mixtures. These methods rely on the differential distribution of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of compounds in a mixture. asianjpr.com The development of a robust and reliable HPLC method is crucial for the accurate analysis of this compound. This involves selecting the appropriate stationary phase (column), mobile phase composition, flow rate, and detector. asianjpr.com Method validation is then performed to ensure that the developed method is accurate, precise, specific, and linear over a given concentration range.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar to nonpolar compounds. srce.hr In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol). pensoft.netpensoft.net

The optimization of an RP-HPLC method for this compound involves several key parameters:

Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile) to the aqueous component is adjusted to achieve the desired retention time and resolution. A higher percentage of the organic modifier will decrease the retention time of the analyte.

pH of the Mobile Phase: The pH of the aqueous component of the mobile phase can significantly affect the retention of ionizable compounds like this compound, which has a carboxylic acid group. By adjusting the pH, the ionization state of the analyte can be controlled, thereby influencing its interaction with the stationary phase. For example, at a pH below its pKa, the carboxylic acid will be protonated and less polar, leading to stronger retention on a reversed-phase column.

Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of the separation process. Higher temperatures generally lead to shorter retention times and improved peak shapes.

Flow Rate: The flow rate of the mobile phase influences the analysis time and the efficiency of the separation.

A typical RP-HPLC method for a similar propanoic acid derivative might utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate (B84403) buffer at a specific pH, with detection by UV absorbance at an appropriate wavelength. pensoft.netpensoft.net The optimization of these parameters is critical to achieve a separation with good resolution, sharp peaks, and a reasonable analysis time.

Table 4: Example of RP-HPLC Method Parameters for a Propanoic Acid Derivative

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 30 °C |

Source: Adapted from a method for a related propanoic acid derivative. pensoft.netpensoft.net

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Since amino acids and their N-acyl derivatives are generally non-volatile, a derivatization step is necessary to increase their volatility for GC analysis. nih.govsigmaaldrich.com This process typically involves the conversion of polar functional groups, such as carboxylic acids and amines, into less polar and more volatile esters and amides. nih.gov

A common two-step derivatization procedure for amino acids involves esterification of the carboxyl group followed by acylation of the amino group. nih.gov For example, the amino acid can be converted to its methyl ester using 2 M HCl in methanol, and then the amino group can be acylated with an agent like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov Another approach is silylation, where active hydrogens are replaced with a silyl (B83357) group, for instance, using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com These derivatives are generally more stable and less sensitive to moisture compared to other silylating reagents. sigmaaldrich.com

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

The coupling of chromatographic separation with mass spectrometric detection, known as hyphenated techniques, provides a powerful tool for the analysis of complex mixtures.

LC-MS: Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique for the analysis of N-acylated amino acids. oup.comnih.gov It combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. LC-MS allows for the determination of the molecular weight of the analyte and can provide structural information through fragmentation analysis (MS/MS). For N-acyl amino acids, LC-MS methods have been developed using both reversed-phase and HILIC separations. oup.commdpi.com Derivatization can also be employed in LC-MS to improve chromatographic properties and ionization efficiency. For example, derivatization of N-acyl amino acids with 2,4′-dibromoacetophenone to form 4′-bromophenacyl esters allows for enhanced UV detection and provides characteristic mass spectra. mdpi.comresearchgate.net

GC-MS: Gas chromatography-mass spectrometry (GC-MS) is used for the analysis of volatile derivatives of N-acyl amino acids. nih.govresearchgate.net Following derivatization to increase volatility, GC separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. The mass spectrometer provides a mass spectrum for each separated component, which can be used for structural elucidation and confirmation of identity by comparing with spectral libraries. The use of stable isotope-labeled internal standards in GC-MS allows for accurate quantification. nih.gov

| Hyphenated Technique | Separation Principle | Detection Principle | Application for this compound |

| LC-MS/MS | Reversed-phase or HILIC | Mass-to-charge ratio of parent and fragment ions | Quantification in biological matrices, structural confirmation. oup.comnih.gov |

| GC-MS | Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Mass-to-charge ratio of ionized derivatives. | Analysis of volatile derivatives for purity and quantification. nih.govresearchgate.net |

Crystallographic Studies for Solid-State Structure Determination

For instance, the crystal structures of N-lauroyl-β-alanine and N-myristoyl-β-alanine, which are structural isomers of N-acyl-α-alanines, have been determined. nih.gov These molecules pack in tilted bilayers with a head-to-head and tail-to-tail arrangement. nih.gov The crystal packing is stabilized by strong hydrogen bonding interactions between the carboxylic acid groups of molecules in opposing leaflets and between the amide groups of adjacent molecules within the same leaflet. nih.gov Additionally, van der Waals interactions between the acyl chains contribute to the stability of the bilayer structure. nih.gov It is plausible that this compound would adopt a similar layered structure stabilized by extensive hydrogen bonding.

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection. actascientific.comactascientific.com For a compound like this compound, which lacks a strong chromophore, derivatization is often essential for sensitive UV-Vis or fluorescence detection in HPLC. actascientific.comactascientific.com It is also a prerequisite for GC analysis to enhance volatility. actascientific.com

Derivatization in HPLC can be performed either before the analytical column (pre-column) or after the column but before the detector (post-column). actascientific.comactascientific.com

Pre-column Derivatization: In this approach, the analyte is derivatized before injection into the HPLC system. actascientific.com This method offers the advantage of a wider choice of reagents and reaction conditions. Common pre-column derivatization reagents for amino acids and their derivatives include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. researchgate.net

9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines to produce fluorescent derivatives. shimadzu.com

2,4′-Dibromoacetophenone: This reagent is used to form UV-active 4′-bromophenacyl esters from carboxylic acids, which is applicable to N-acyl amino acids. mdpi.comresearchgate.net

Urea: Can be used as a simple and inexpensive reagent to derivatize amino acids into carbamoyl (B1232498) amino acids, which show improved retention on reversed-phase columns and enhanced UV response. nih.govnih.gov

Post-column Derivatization: Here, the derivatization reaction occurs after the separation of the analytes on the HPLC column and before they reach the detector. actascientific.comaurigaresearch.com This technique is advantageous as it avoids the formation of multiple derivative products from a single analyte and is less susceptible to interference from the sample matrix. nih.gov The primary drawback is the limited choice of reactions, which must be rapid and compatible with the mobile phase. aurigaresearch.com For amino acid analysis, ninhydrin (B49086) is a classic post-column derivatization reagent that reacts with primary and secondary amines to produce a colored compound detectable by visible absorption. aurigaresearch.comyoutube.com

Selection of Derivatization Reagents for Specific Analytical Platforms

The selection of an appropriate derivatization reagent is a critical step in developing a robust analytical method for this compound. The choice is dictated by the analytical technique to be employed, the desired sensitivity, and the nature of the sample matrix.

For Gas Chromatography (GC) Analysis

Gas chromatography requires analytes to be volatile and thermally stable. Amino acids and their N-acylated derivatives are generally non-volatile due to their polar nature. thermofisher.com Therefore, derivatization is essential to convert them into less polar and more volatile compounds suitable for GC analysis. thermofisher.com

Common derivatization strategies for GC analysis of amino acids and related compounds involve:

Silylation: This is a widely used technique where active hydrogens in the molecule, such as those in carboxyl and amino groups, are replaced by a trimethylsilyl (B98337) (TMS) group. thermofisher.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed for this purpose. thermofisher.com The resulting TMS derivatives are more volatile and thermally stable, allowing for their separation and detection by GC. thermofisher.com The by-products of the reaction with MSTFA are also volatile, which is advantageous for chromatography. thermofisher.com

Acylation followed by Esterification: This two-step process involves first acylating the amino group and then esterifying the carboxyl group. For instance, N-trifluoroacetyl n-butyl ester derivatives are prepared for GC analysis of amino acids. nih.gov This method has been shown to provide results that are comparable to those obtained from traditional ion-exchange chromatography. nih.gov

Table 1: Common Derivatization Reagents for GC Analysis of Amino Acids and Related Compounds

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Key Advantages |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Carboxyl, Amino | Trimethylsilyl (TMS) ester/amide | Forms volatile and stable derivatives; volatile by-products. thermofisher.com |

| Trifluoroacetic anhydride (TFAA) / n-butanol | Amino, Carboxyl | N-trifluoroacetyl n-butyl ester | Produces stable and volatile derivatives suitable for GC-FID or GC-MS. nih.gov |

For High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for separating non-volatile and thermally labile compounds. creative-proteomics.com While direct analysis of underivatized amino acids is possible using specific columns and detectors, derivatization is often performed to enhance detection sensitivity, particularly for UV-Vis or fluorescence detection. mdpi.comwho.int

Key considerations for selecting derivatization reagents for HPLC include:

Introduction of a Chromophore or Fluorophore: Since this compound lacks a strong UV-absorbing or fluorescent functional group, derivatization with a reagent that introduces such a moiety is a common strategy. mdpi.com This allows for highly sensitive detection using UV-Vis or fluorescence detectors.

Pre-column vs. Post-column Derivatization: Derivatization can be performed before the sample is injected into the HPLC system (pre-column) or after the separation has occurred but before detection (post-column). Pre-column derivatization is more common and offers greater flexibility in reaction conditions.

Reagents for Carboxylic Acid Group: The carboxylic acid group of this compound is a primary target for derivatization. Reagents like p-bromophenacyl bromide can be used to form esters that are readily detectable by UV. nih.gov Another example is the use of 2,4′-dibromoacetophenone to yield 4′-bromophenacyl esters, which are suitable for spectrophotometric detection. mdpi.comresearchgate.net

Chiral Derivatization Reagents: For the separation of enantiomers (chiral analysis), chiral derivatizing reagents (CDRs) can be employed. These reagents react with the analyte to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov Examples of CDRs include those based on cyanuric chloride and difluorodinitrobenzene. nih.gov

Table 2: Selection of Derivatization Reagents for HPLC Analysis

| Derivatization Reagent | Target Functional Group | Detection Method | Key Features |

| 2,4′-Dibromoacetophenone | Carboxylic Acid | UV/Vis, MS | Forms 4′-bromophenacyl esters, enabling spectrophotometric detection. mdpi.comresearchgate.net |

| p-Bromophenacyl bromide | Carboxylic Acid | UV | Converts carboxylic acids into their corresponding UV-active esters. nih.gov |

| Chiral Derivatizing Reagents (e.g., based on cyanuric chloride) | Amino/Carboxyl | UV/Fluorescence | Used for enantiomeric separation by forming diastereomers. nih.gov |

The choice of derivatization reagent and analytical platform is ultimately guided by the specific research question, the required sensitivity, and the available instrumentation. For instance, GC-MS is a powerful tool for identifying and quantifying a wide range of derivatized amino acids, while HPLC with fluorescence detection can offer exceptional sensitivity for targeted analysis. who.intmdpi.com

Applications in Advanced Organic Synthesis and Materials Science Non Clinical

Role as a Chiral Building Block in Complex Molecule Synthesis

The enantiopure forms of 2-(propanoylamino)propanoic acid serve as valuable chiral building blocks in the synthesis of complex organic molecules. mdpi.comresearchgate.netsigmaaldrich.commdpi.comnih.gov The presence of the chiral center, derived from the natural amino acid alanine (B10760859), allows for the introduction of stereochemistry into a target molecule, which is a critical aspect in the synthesis of many natural products and other biologically relevant compounds. The synthesis of chiral α-amino acids and β-amino alcohols can be achieved through methods like asymmetric hydrogenation, utilizing chiral catalysts to produce compounds with high enantiomeric excess. mdpi.comresearchgate.net

The general strategy often involves the use of the N-acylamino acid structure to direct the stereochemical outcome of subsequent reactions. For instance, derivatives of N-acyl-phenylalanine have been used in the synthesis of chiral 2-benzyloxymethyl-3-phenylpropionic acids through auxiliary-directed stereoselective alkylation. nih.gov This highlights the potential of N-acyl-alanines like this compound to act as precursors for creating more complex chiral structures.

Development of Ligands for Asymmetric Catalysis

The field of asymmetric catalysis heavily relies on the development of effective chiral ligands to control the stereochemical outcome of metal-catalyzed reactions. nih.govrsc.org N-acyl amino acids, including this compound, offer a readily available and modifiable scaffold for the synthesis of such ligands.

The design of chiral ligands is a cornerstone of asymmetric catalysis. While C2-symmetric ligands have been historically dominant, nonsymmetrical ligands, such as P,N-ligands, have shown superior performance in many catalytic reactions. nih.govresearchgate.net The design principles for these ligands often involve the combination of a phosphorus (P) donor and one or more nitrogen (N) donors within a chiral framework.

For ligands derived from N-acyl amino acids, the amino acid moiety provides the chiral backbone. The nitrogen atom of the amide and potentially other nitrogen-containing groups can act as coordination sites, while a phosphorus-containing group can be introduced to create a P,N-type ligand. The steric and electronic properties of the ligand can be fine-tuned by modifying the acyl group and the amino acid side chain. For P,N,N ligands specifically, this would involve incorporating an additional nitrogen donor into the ligand structure. The modular nature of these ligands allows for the systematic variation of their components to optimize catalytic activity and enantioselectivity for a specific reaction. nih.gov

Ligands derived from amino acids have been successfully applied in various enantioselective catalytic reactions, including hydrogenation. youtube.comnih.govyoutube.comnih.gov For example, rhodium complexes with chiral phosphine (B1218219) ligands are effective for the asymmetric hydrogenation of dehydroamino acid derivatives. mdpi.comnih.gov While specific data for ligands derived directly from this compound in enantioselective hydrogenation is not extensively documented in readily available literature, the principles established with other N-acyl amino acid-derived ligands are applicable. For instance, a method for the synthesis of (2-pyridyl)alanines was developed using asymmetric hydrogenation with a rhodium catalyst, showcasing the utility of amino acid derivatives in generating chiral products. nih.gov

The general mechanism for these reactions involves the coordination of the chiral ligand to a metal center, creating a chiral catalytic environment that favors the formation of one enantiomer of the product over the other. youtube.com The effectiveness of the catalyst is often dependent on the precise structure of the ligand, including the nature of the coordinating atoms and the steric bulk of the substituents.

Integration into Peptide Mimetics and Advanced Oligomers

Peptide mimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability and oral bioavailability. The incorporation of non-standard amino acid derivatives like this compound is a common strategy in the design of peptide mimetics. The N-acyl group can influence the conformational preferences of the peptide backbone and provide additional interaction points for binding to biological targets.

Furthermore, this compound can be integrated into advanced oligomers. A series of protected homo-oligomers of L-alanine, from dimer to heptamer, have been synthesized and characterized. capes.gov.br This demonstrates the feasibility of incorporating N-acylated alanine units into longer, well-defined oligomeric structures. Such oligomers can be designed to adopt specific secondary structures, like helices or sheets, which are crucial for their function.

Contribution to Supramolecular Chemistry and Self-Assembly Research

The self-assembly of small molecules into well-ordered supramolecular structures is a rapidly growing area of research with potential applications in nanotechnology and materials science. nih.gov N-acyl amino acids are known to be excellent building blocks for the construction of such assemblies due to their ability to form intermolecular hydrogen bonds and other non-covalent interactions. nih.gov

Derivatives of L-alanine with long N-acyl chains, such as N-lauroyl-L-alanine, have been shown to self-assemble in various solvents to form organogels. nih.gov These gels consist of a network of self-assembled fibers, and their formation is influenced by factors such as solvent polarity and temperature. While the self-assembly of this compound itself is not as extensively studied as its longer-chain analogues, the fundamental principles of hydrogen bonding and van der Waals interactions driving the assembly process are the same. Studies on N-acetyl-L-alanine have also provided insights into the supramolecular packing and the resulting properties of these materials. researchgate.net

The morphology of the self-assembled structures can be controlled by modifying the chemical structure of the N-acyl amino acid and the conditions of the self-assembly process. For example, Fmoc-modified alanine has been shown to form flower-like self-assembled structures. chemrxiv.org